
N-(2-p-Tolylaminophenyl)acetamide
説明
N-(2-p-Tolylaminophenyl)acetamide, also known as NTPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of organic compounds called amides, which are commonly used in the pharmaceutical industry. In
作用機序
The mechanism of action of N-(2-p-Tolylaminophenyl)acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that N-(2-p-Tolylaminophenyl)acetamide inhibits the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Another proposed mechanism is that N-(2-p-Tolylaminophenyl)acetamide activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-p-Tolylaminophenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-p-Tolylaminophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-p-Tolylaminophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological research, N-(2-p-Tolylaminophenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
N-(2-p-Tolylaminophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising results in various fields of medicine. One limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that further studies are needed to determine the optimal dosage and administration route.
将来の方向性
There are several future directions for N-(2-p-Tolylaminophenyl)acetamide research. One direction is to further investigate the mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-p-Tolylaminophenyl)acetamide in human clinical trials.
科学的研究の応用
N-(2-p-Tolylaminophenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, N-(2-p-Tolylaminophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(2-p-Tolylaminophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines. In neurological research, N-(2-p-Tolylaminophenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
N-[2-(4-methylanilino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)17-15-6-4-3-5-14(15)16-12(2)18/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUNOMIJQWROTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-p-Tolylaminophenyl)acetamide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[2-(4-fluoroanilino)-2-oxoethyl]tetrahydro-1-pyrazinyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B7479143.png)
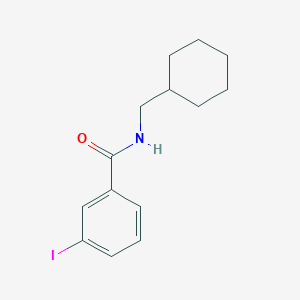
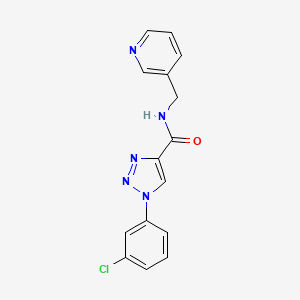
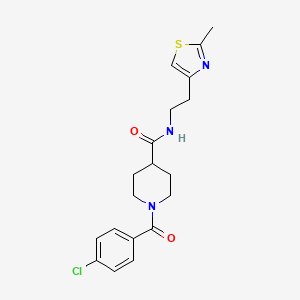
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

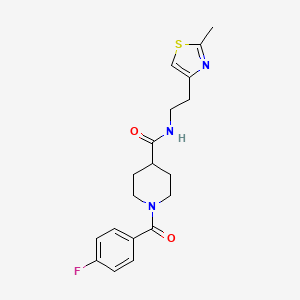
![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
![3-methyl-4-oxo-N-[[(2S)-oxolan-2-yl]methyl]-2-phenylchromene-8-carboxamide](/img/structure/B7479184.png)
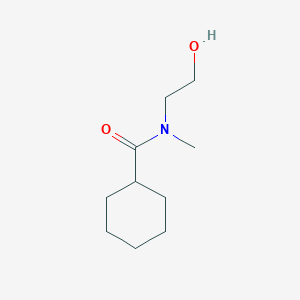
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B7479213.png)
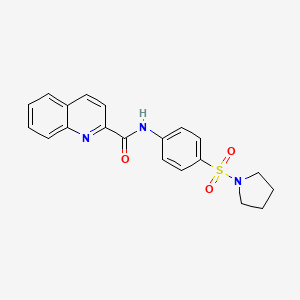
![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)